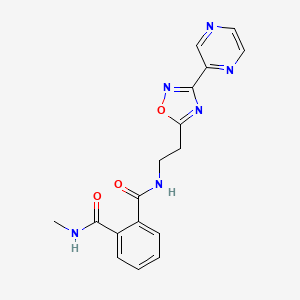

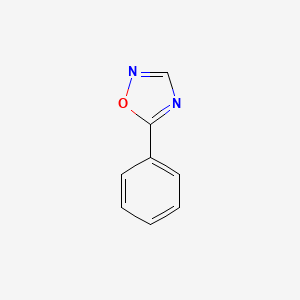

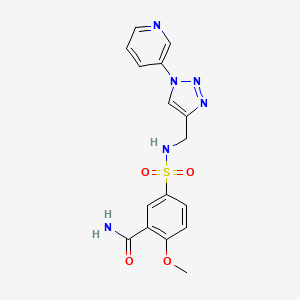

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. The compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Antitubercular Activity

Research on derivatives related to N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide has demonstrated significant potential in antitubercular activity. Specifically, modifications of the isoniazid (INH) structure, incorporating N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine and 5-(pyridin4-yl)-1,3,4-oxadiazol-2-amine derivatives, have shown efficacy against Mycobacterium tuberculosis, including strains resistant to INH. The halogenated derivatives, such as 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide, exhibited notable anti-TB activity, suggesting the importance of these compounds in developing new leads for antitubercular compounds (Asif, 2014).

Pharmacological Properties of 1,3,4-Oxadiazole

The oxadiazole core, particularly the 1,3,4-oxadiazole containing molecules, are recognized for their diverse pharmacological properties. These compounds are not only relevant in medicinal chemistry as bioisosteres of carboxylic acids, carboxamides, and esters but also find applications in various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The widespread applications of 1,3,4-oxadiazole derivatives across different sectors underline their significance and utility in the development of new drugs and materials (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Potential

1,3,4-Oxadiazole derivatives are noteworthy for their extensive therapeutic potential, effectively binding with various enzymes and receptors through multiple weak interactions. This feature has driven the exploration and development of 1,3,4-oxadiazole-based compounds for treating various ailments. Their high therapeutic potency and extensive usage for treating diseases highlight the considerable development value of these compounds in medicinal chemistry (Verma et al., 2019).

Synthesis and Pharmacology

Recent research on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has shown that these compounds possess favorable physical, chemical, and pharmacokinetic properties. Their ability to interact through hydrogen bonds with biomacromolecules significantly increases their pharmacological activity, demonstrating a wide range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the biologically active role of oxadiazole in various compounds and its utility in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

properties

IUPAC Name |

1-N-methyl-2-N-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-18-16(24)11-4-2-3-5-12(11)17(25)21-7-6-14-22-15(23-26-14)13-10-19-8-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,18,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULPQRNOLJLYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)NCCC2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2633133.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)

![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)